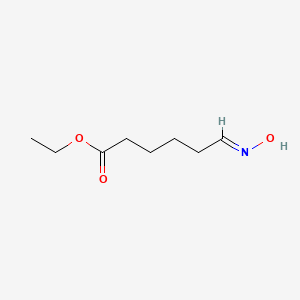

ethyl (6E)-6-(hydroxyimino)hexanoate

Descripción

Ethyl (6E)-6-(hydroxyimino)hexanoate is an ester derivative of hexanoic acid featuring a hydroxyimino (oxime) group at the sixth carbon position in the E-configuration. Its molecular formula is C₈H₁₅NO₃, with a molecular weight of 173.21 g/mol. The oxime group (-NOH) introduces unique chemical reactivity, including the ability to act as a ligand in coordination chemistry or participate in condensation reactions.

Potential applications are inferred from structurally similar compounds. For instance, ethyl hexanoate derivatives are widely used in pharmaceuticals (e.g., as intermediates in drug conjugates ) and agrochemicals . The hydroxyimino group may enhance metal-binding properties, making it relevant in catalysis or biomolecule labeling .

Propiedades

Fórmula molecular |

C8H15NO3 |

|---|---|

Peso molecular |

173.21 g/mol |

Nombre IUPAC |

ethyl (6E)-6-hydroxyiminohexanoate |

InChI |

InChI=1S/C8H15NO3/c1-2-12-8(10)6-4-3-5-7-9-11/h7,11H,2-6H2,1H3/b9-7+ |

Clave InChI |

AVXAXOYULPAUQZ-VQHVLOKHSA-N |

SMILES isomérico |

CCOC(=O)CCCC/C=N/O |

SMILES canónico |

CCOC(=O)CCCCC=NO |

Origen del producto |

United States |

Métodos De Preparación

Oxidation of Ethyl 6-Hydroxyhexanoate

Ethyl 6-hydroxyhexanoate can be oxidized using agents such as pyridinium chlorochromate (PCC) or Jones reagent to yield the corresponding ketone. For example:

This method offers moderate yields (~60–70%) but requires careful control of reaction time to avoid over-oxidation.

Chlorination-Oxidation of Monoethyl Adipate

As detailed in CN101125815A , monoethyl adipate reacts with bis(trichloromethyl) carbonate (BTC) in the presence of pyridine as a catalyst to form ethyl 6-chloro-6-oxohexanoate . Key conditions include:

-

Solvent : Toluene or tetrahydrofuran (THF)

-

Temperature : 40–100°C

-

Reaction Time : 1–10 hours

The resulting chloro-ketone intermediate can undergo hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield ethyl 6-oxohexanoate, though this step remains hypothetical due to limited experimental data.

Oximation of Ethyl 6-Oxohexanoate

The critical step in synthesizing ethyl (6E)-6-(hydroxyimino)hexanoate involves the oximation of ethyl 6-oxohexanoate. This reaction introduces the hydroxyimino group via nucleophilic addition of hydroxylamine:

Reaction Conditions and Stereochemical Control

-

Reagents : Hydroxylamine hydrochloride (NHOH·HCl) in ethanol or methanol.

-

pH Control : Buffered solutions (pH 4–6) using sodium acetate to favor the (E)-isomer.

-

Temperature : Reflux (~80°C) for 4–6 hours.

The reaction proceeds as follows:

The (E)-configuration is stabilized by intramolecular hydrogen bonding, which dominates under mildly acidic conditions.

Isolation and Purification

The crude product is typically purified via:

-

Recrystallization : Using ethanol/water mixtures.

-

Column Chromatography : Silica gel with ethyl acetate/hexane eluents.

Reported yields range from 50–65% , with purity confirmed by and IR spectroscopy.

Alternative Pathways and Intermediate Utilization

Direct Functionalization of Ethyl 6-Chloro-6-oxohexanoate

The chloro-ketone intermediate from CN101125815A could theoretically undergo nucleophilic substitution with hydroxylamine. However, the geminal chloro and oxo groups create a highly electrophilic center, potentially leading to side reactions (e.g., elimination). Experimental validation of this route is absent in the literature.

Grignard-Based Approaches

A speculative route involves:

-

Conversion of monoethyl adipate to acid chloride using thionyl chloride.

-

Reaction with methylmagnesium bromide to form ethyl 6-oxohexanoate.

-

Oximation as described in Section 2.

This method remains untested but aligns with established ketone synthesis protocols.

Characterization and Analytical Data

Ethyl (6E)-6-(hydroxyimino)hexanoate is characterized by:

-

(CDCl): δ 1.24 (t, 3H, J = 7.2 Hz, CHCH), 1.67–1.78 (m, 4H, CH), 2.33 (t, 2H, J = 7.2 Hz, COOCH), 2.93 (t, 2H, J = 6.8 Hz, CHC=N), 4.14 (q, 2H, J = 7.2 Hz, OCH), 8.21 (s, 1H, NOH).

Challenges and Optimization Opportunities

-

Yield Improvement : Catalytic methods using microwave irradiation or flow chemistry could enhance reaction efficiency.

-

Stereoselectivity : Chiral auxiliaries or asymmetric catalysis might improve (E)-isomer predominance.

-

Green Chemistry : Replacement of toxic solvents (e.g., toluene) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (6E)-6-(hydroxyimino)hexanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The hydroxyimino group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

Hydrolysis: Hexanoic acid and ethanol.

Oxidation: Products vary based on the specific oxidizing agent and conditions.

Reduction: The corresponding amine derivative.

Aplicaciones Científicas De Investigación

Ethyl (6E)-6-(hydroxyimino)hexanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity due to the presence of the hydroxyimino group.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of fragrances and flavoring agents due to its ester structure.

Mecanismo De Acción

The mechanism of action of ethyl (6E)-6-(hydroxyimino)hexanoate involves its interaction with various molecular targets. The hydroxyimino group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and other biochemical pathways. The ester bond can also be hydrolyzed in biological systems, releasing the corresponding carboxylic acid and alcohol, which may have their own biological effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares ethyl (6E)-6-(hydroxyimino)hexanoate with structurally related hexanoate esters, emphasizing functional group variations and their implications:

Key Comparative Insights:

Functional Group Reactivity: Oxime (-NOH): Exhibits dual nucleophilic-electrophilic behavior, enabling participation in Schiff base formation or metal chelation . This contrasts with the inertness of ethyl hexanoate’s ester group . Chloroformyl (-COCl): Highly reactive toward nucleophiles (e.g., amines, alcohols), making it suitable for stepwise synthesis . Amino (-NH₂): Basic and hydrophilic, facilitating salt formation or polymerization .

Applications: Ethyl hexanoate’s volatility and fruity aroma make it ideal for food and cosmetic industries , whereas ethyl (6E)-6-(hydroxyimino)hexanoate’s oxime group suggests utility in medicinal chemistry (e.g., as a metalloenzyme inhibitor precursor). Ethyl 6-(4-cyanobiphenyl)hexanoate’s liquid crystalline behavior highlights how substituents like cyano groups expand applications in materials science .

Synthetic Versatility: Ethyl 6-(chloroformyl)hexanoate serves as a versatile intermediate for introducing carboxyl groups via nucleophilic acyl substitution . Hydroxyimino derivatives may enable modular synthesis of heterocycles or metal-organic frameworks (MOFs) .

Research Findings and Implications

- Catalysis: MOF-based biohybrid catalysts incorporating ethyl hexanoate derivatives demonstrate enhanced activity in cascade reactions (e.g., benzyl hexanoate synthesis) . The hydroxyimino variant could improve metal immobilization efficiency.

- Material Science: Liquid crystal intermediates like ethyl 6-(4-cyanobiphenyl)hexanoate underscore the role of substituents in tuning phase behavior .

Q & A

Basic: What synthetic methodologies are effective for introducing the hydroxyimino group into ethyl hexanoate derivatives?

The hydroxyimino group can be introduced via hydroxylamine-mediated oximation of a ketone precursor. For example, in the synthesis of methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives, hydroxylamine hydrochloride reacts with a ketone intermediate under reflux in ethanol to form the oxime . Critical parameters include pH control (neutral to slightly acidic) and reaction time (4–6 hours). Excess hydroxylamine (1.2–1.5 equiv) ensures complete conversion, monitored via TLC or LC-MS .

Basic: How can the geometric isomerism (E/Z) of the hydroxyimino group be characterized?

The E configuration of the hydroxyimino group is confirmed using -NMR and FT-IR. In the E isomer, the hydroxyimino proton appears as a singlet at δ 8.02 ppm (DMSO-), and the C=N stretch is observed at 1710 cm in FT-IR. NOESY experiments can further validate spatial arrangements, particularly when aromatic substituents influence isomer stability .

Basic: What are the stability considerations for ethyl (6E)-6-(hydroxyimino)hexanoate under storage conditions?

The compound is prone to tautomerization between the hydroxyimino and keto forms under humid or acidic conditions. Storage in anhydrous solvents (e.g., acetonitrile or DMF) at –20°C in amber vials minimizes degradation. Incompatibility with oxidizing agents (e.g., peroxides) necessitates inert atmospheres during handling .

Advanced: How do tautomeric equilibria of the hydroxyimino group impact biological activity in related compounds?

Tautomerism affects binding affinity to biological targets. For instance, in hydroxamic acid derivatives, the keto-enol equilibrium modulates metal chelation (e.g., zinc in metalloenzymes). Computational studies (DFT or MD simulations) can predict dominant tautomers and guide structural modifications to stabilize the bioactive form .

Advanced: What strategies resolve contradictions in reported anti-inflammatory activity of oxime-containing analogs?

Discrepancies often arise from assay conditions (e.g., cell line variability, oxime redox sensitivity). Systematic optimization includes:

- Dose-response profiling : Testing across 0.1–100 μM ranges to identify biphasic effects.

- Metabolite analysis : LC-HRMS to detect oxime reduction products (e.g., amines) that may skew results.

- Target validation : siRNA knockdowns to confirm specificity for inflammatory markers like COX-2 .

Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

- Retrosynthesis planning : AI-driven platforms (e.g., Reaxys, Pistachio) propose feasible routes for introducing bioisosteres (e.g., replacing the ethyl ester with a methyl group for enhanced solubility) .

- ADMET prediction : SwissADME or ADMETLab2.0 evaluates logP, CYP450 inhibition, and blood-brain barrier permeability. For example, reducing logP from 2.5 to 1.8 improves aqueous solubility without compromising target binding .

Advanced: What analytical techniques differentiate regioisomers in hydroxyiminohexanoate derivatives?

- HRMS/MS : Fragmentation patterns distinguish isomers based on cleavage at the C=N bond (e.g., m/z 251 for the parent ion vs. m/z 120 for the hydroxyimino fragment).

- 2D NMR : -HSQC and HMBC correlations map -coupling between the imino nitrogen and adjacent carbons .

Advanced: How to optimize reaction yields in multi-step syntheses involving sensitive intermediates?

- Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups to shield hydroxyls during esterification.

- Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) by reducing residence time.

- Purification : Flash chromatography with ethyl acetate/hexane gradients (7:3 ratio) isolates products with >95% purity .

Basic: What safety protocols are critical for handling ethyl (6E)-6-(hydroxyimino)hexanoate?

- PPE : Nitrile gloves, lab coats, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Advanced: How does the hydroxyimino group influence coordination chemistry in metal-catalyzed reactions?

The hydroxyimino group acts as a bidentate ligand, forming stable complexes with transition metals (e.g., Cu, Fe). In catalysis, these complexes enhance oxidative coupling reactions. EXAFS and EPR spectroscopy quantify coordination geometry and electron transfer efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.